molecular formula C7H12O3 B1482142 5,5-Dimethyltetrahydrofuran-3-carboxylic acid CAS No. 2513-02-2

5,5-Dimethyltetrahydrofuran-3-carboxylic acid

Cat. No. B1482142
CAS RN: 2513-02-2
M. Wt: 144.17 g/mol
InChI Key: AUQQJHAKQFFPOB-UHFFFAOYSA-N
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Description

5,5-Dimethyltetrahydrofuran-3-carboxylic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyltetrahydrofuran-3-carboxylic acid consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Biomass Conversion and Sustainable Material Production

5,5-Dimethyltetrahydrofuran-3-carboxylic acid derivatives, such as 2,5-dimethyltetrahydrofuran, are vital in converting plant biomass into furan derivatives. These derivatives are instrumental in synthesizing various products, including monomers, polymers, engine fuels, solvents, and pharmaceuticals, thus offering an alternative feedstock for the chemical industry. This substitution potentially reduces reliance on non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Synthesis of Bioactive Molecules

The compound plays a role in the synthesis of bioactive molecules, including bicyclic tetrahydrofuran-fused β-lactams. These lactams can be transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates, offering new avenues in drug design and pharmaceutical synthesis (Mollet, D’hooghe, & Kimpe, 2012).

Fuel and Energy Research

5,5-Dimethyltetrahydrofuran-3-carboxylic acid derivatives are investigated for their potential as alternative fuel sources. For instance, 2,5-dimethyltetrahydrofuran, a derivative, is explored as a potential gasoline substitute, showcasing the versatility of this compound in energy research (Grochowski, Yang, & Sen, 2012).

Catalyst and Chemical Reaction Research

In chemical synthesis, derivatives of 5,5-Dimethyltetrahydrofuran-3-carboxylic acid are used to understand and improve catalytic reactions. For example, research on hydrodeoxygenation of 2,5-dimethyltetrahydrofuran over bifunctional catalysts contributes significantly to the understanding of catalytic processes in chemical production (Althikrallah, Kozhevnikova, & Kozhevnikov, 2022).

Development of Novel Amino Acids

The compound is instrumental in the development of new amino acids for potential use in peptidomimetics, which have significant applications in medicinal chemistry. This includes the synthesis of novel sugar amino acids with potential for creating new peptidomimetic structures (Defant, Mancini, Torri, Malferrari, & Fabbri, 2011).

Photoreleasable Protecting Groups

The use of 5,5-dimethylphenacyl, a related derivative, as a photoreleasable protecting group for carboxylic acids has been investigated. This application is crucial in photochemistry and the development of light-sensitive materials (Klan, Zabadal, & Heger, 2000).

Safety And Hazards

The safety and hazards associated with 5,5-Dimethyltetrahydrofuran-3-carboxylic acid are not fully available .

properties

IUPAC Name

5,5-dimethyloxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)3-5(4-10-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQQJHAKQFFPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyltetrahydrofuran-3-carboxylic acid

CAS RN

2513-02-2
Record name 5,5-dimethyloxolane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp

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